1,2-Dibromotetrafluoroethane
Overview
Description
1,2-Dibromotetrafluoroethane is a chemical compound that has been studied for its potential use in various synthetic applications. It is known for its role in the synthesis of aryl tetrafluoroethyl ethers, where it reacts with phenols and is subsequently reduced with zinc dust . This compound has also been investigated for its physical properties, such as its molecular structure, which includes trans and gauche isomers as evidenced by infrared and Raman spectra .
Synthesis Analysis
The synthesis of compounds involving 1,2-dibromotetrafluoroethane has been demonstrated in several studies. For instance, it has been used as a halogenating reagent in the one-pot conversion of sulfones to alkenes via the Ramberg-Bäcklund rearrangement, offering an ozone-friendly alternative to other halogenating agents . Additionally, it has been utilized in the addition to alkynes through a redox system, resulting in 1:1 adducts with a predominance of the E isomers .
Molecular Structure Analysis
The molecular structure of 1,2-dibromotetrafluoroethane and related compounds has been extensively studied. Electron diffraction methods have ascertained the existence of trans and gauche isomeric forms, with the trans form being more stable . The bond distances and valency angles have been determined, providing insight into the molecular geometry of these compounds .
Chemical Reactions Analysis
Chemical reactions involving 1,2-dibromotetrafluoroethane have been explored in various contexts. For example, its reaction with elemental sulfur in toluene has been shown to form a cis-dithiadigermetane derivative, indicating the generation of a transient germathiocarbonyl bromide derivative . Moreover, the compound's interaction with DNA in the presence of glutathione S-transferase leads to the formation of a major DNA adduct, which is significant in understanding its potential carcinogenicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-dibromotetrafluoroethane have been characterized through spectroscopic and crystallographic analyses. The infrared and Raman spectra have provided assignments to its trans and gauche isomers . Additionally, the de-halogenation of 1,2-dibromotetrafluoroethane induced by irradiation in alcohols has been studied, revealing a chain reaction process that is highly efficient in certain alcohol solutions .
Scientific Research Applications
Redox Reactions with Alkynes
1,2-Dibromotetrafluoroethane has been used in redox reactions with various terminal alkynes. This process involves a redox system in DMF (dimethylformamide) leading to the formation of 1:1 adducts with a predominance of E isomers, achieved in excellent yields (Hu, Qiu, & Qing, 1991).
Molecular Structure Analysis
This compound has been subject to molecular structure and conformational analysis using electron diffraction. Research has focused on understanding the molecular structures of 1,2-dibromotetrafluoroethane and its isomers at various temperatures (Thomassen, Samdal, & Hedberg, 1992).
Fluoroalkylation of Thiophenols
The compound is instrumental in the fluoroalkylation of thiophenols. This process occurs in DMF in the presence of sulfur dioxide and pyridines, leading to high yields of fluoroalkylated thioethers under mild conditions (Koshechko et al., 2007).
Infrared and Raman Spectroscopy Studies
Infrared and Raman spectroscopy have been used to study 1,2-dibromotetrafluoroethane in various states, contributing to the understanding of its molecular vibrations and structure (Shurvell et al., 1976).
Radiation-Initiated Telomerization
This compound is used in the radiation-initiated telomerization of tetrafluoroethylene, leading to the formation of telomers with significant chain lengths and high thermal stability. Such research is crucial for developing new materials with specific properties (Kichigina et al., 2012).
Vinylidene Fluoride Telomerization
1,2-Dibromotetrafluoroethane acts as a telogen in the telomerization of vinylidene fluoride, influencing the end groups of the resultant polymers as demonstrated through spectroscopic analysis (Modena et al., 1989).
Synthesis of Aryl Tetrafluoroethyl Ethers
An efficient synthesis method for aryl tetrafluoroethyl ethers involves the reaction of phenols with 1,2-dibromotetrafluoroethane. This method improves upon earlier techniques and is significant for the development of new chemical compounds (Li et al., 2007).
Radiation-Induced Degradation in Alcohols
The compound undergoes radiation-induced degradation in alcohol solutions, leading to de-halogenation. This reaction involves a chain reaction process and is crucial for understanding the compound's reactivity under radiation exposure (Nakagawa, 2015).
Use in Fluoropolymeric Nanocomposites
The kinetics of radiation-initiated telomerization of tetrafluoroethylene in a 1,2-dibromotetrafluoroethane solution has been studied for the development of fluoropolymeric nanocomposites and protective coatings (Kichigina et al., 2014).
Hydroperfluoroalkylation of Alkenes
This compound has been used in the hydroperfluoroalkylation of alkenes, leading to the formation of tetrafluorinated bromides. This process is significant for developing new methods in organic synthesis (Kostromitin, Levin, & Dilman, 2022).
Safety And Hazards
Future Directions
Since July 1, 1994, the Montreal Protocol required all nations or parties that are a party to it to eliminate the production, consumption, and trade of ozone-depleting substances (ODS). Dibromotetrafluoroethane’s high ozone-depleting potential (ODP) caused it to be identified as an ODS . Therefore, the future direction of 1,2-Dibromotetrafluoroethane is likely to be limited due to its environmental impact .
properties
IUPAC Name |
1,2-dibromo-1,1,2,2-tetrafluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2F4/c3-1(5,6)2(4,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBKAPANDHPRDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041226 | |
Record name | 1,2-Dibromotetrafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor, Liquid; [HSDB] | |
Record name | Ethane, 1,2-dibromo-1,1,2,2-tetrafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Dibromotetrafluoroethane | |
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Boiling Point |
47.35 °C | |
Record name | 1,2-DIBROMOTETRAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6785 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 3.00 mg/L at 25 °C | |
Record name | 1,2-DIBROMOTETRAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6785 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.149 g/cu cm at 25 °C, Critical volume: 341.1 cu cm/mol; critical density: 0.7616 g/cu cm; specific heat: 43.1 cal/K-mol at 25 °C | |
Record name | 1,2-DIBROMOTETRAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6785 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
325.0 [mmHg], 3.25X10+2 mm Hg at 25 °C (ext) | |
Record name | 1,2-Dibromotetrafluoroethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 1,2-DIBROMOTETRAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6785 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1,2-Dibromotetrafluoroethane | |
Color/Form |
Liquid | |
CAS RN |
124-73-2 | |
Record name | 1,2-Dibromo-1,1,2,2-tetrafluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-73-2 | |
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Record name | 1,2-Dibromotetrafluoroethane | |
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Record name | Ethane, 1,2-dibromo-1,1,2,2-tetrafluoro- | |
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Record name | 1,2-Dibromotetrafluoroethane | |
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Record name | 1,2-dibromotetrafluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.284 | |
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Record name | 1,2-DIBROMO-1,1,2,2-TETRAFLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NJ2ZF1UN5 | |
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Record name | 1,2-DIBROMOTETRAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6785 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-110.32 °C | |
Record name | 1,2-DIBROMOTETRAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6785 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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